6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol
CAS No.: 1204297-63-1
Cat. No.: VC2917054
Molecular Formula: C14H15FN4S
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol - 1204297-63-1](/images/structure/VC2917054.png)
Specification
CAS No. | 1204297-63-1 |
---|---|
Molecular Formula | C14H15FN4S |
Molecular Weight | 290.36 g/mol |
IUPAC Name | 6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione |
Standard InChI | InChI=1S/C14H15FN4S/c15-11-1-3-12(4-2-11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20) |
Standard InChI Key | DTSWNECYCFVWAX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=S)N=CN3 |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=S)N=CN3 |
Introduction
Chemical Structure and Properties
Structural Composition
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol consists of three main structural components: a 4-fluorophenyl group, a piperazine ring, and a pyrimidine ring with a thiol group at the 4-position. The piperazine ring serves as a linking moiety between the fluorophenyl group and the pyrimidine-thiol unit. This structural arrangement contributes to the compound's distinctive chemical and biological properties. The presence of the thiol group (-SH) at the 4-position of the pyrimidine ring is particularly noteworthy, as it can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitutions .
Chemical Identity and Classification
The compound is classified as a heterocyclic organic compound containing nitrogen and sulfur atoms. It belongs to the chemical class of substituted pyrimidines and piperazines. The molecular formula of the compound is C₁₄H₁₅FN₄S, indicating the presence of 14 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 1 sulfur atom . The compound is also known by alternative names, including 6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione, which reflects its tautomeric form .
Physical and Chemical Properties
The physical and chemical properties of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₄H₁₅FN₄S |
Molecular Weight | 290.36 g/mol |
IUPAC Name | 6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione |
CAS Number | 1204297-63-1 |
Physical State | Solid (predicted based on similar compounds) |
LogP | Not specified in available data |
Hydrogen Bond Donors | At least 1 (thiol group) |
Hydrogen Bond Acceptors | Multiple (nitrogen atoms and fluorine) |
The compound's molecular weight of 290.36 g/mol places it in the range of small molecule compounds, which are typically defined as having molecular weights below 900 g/mol . The presence of a fluorine atom in the phenyl ring likely contributes to the compound's lipophilicity and may influence its pharmacokinetic properties if used in biological applications.
Chemical Identifiers and Nomenclature
Systematic Identifiers
Structural Features and Related Compounds
Key Structural Features
The 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol molecule possesses several key structural features that contribute to its chemical behavior and potential biological activities. The piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a flexible linker between the fluorophenyl group and the pyrimidine ring. This structural arrangement allows for conformational flexibility, which may be important for binding to potential biological targets.
The pyrimidine ring, with nitrogen atoms at positions 1 and 3, provides a planar aromatic system that can participate in π-π stacking interactions with other aromatic systems, such as those found in proteins. The thiol group at the 4-position of the pyrimidine ring is an important functional group that can participate in various chemical reactions, including nucleophilic substitutions and redox processes. The thiol group can also exist in its tautomeric thione form, where the hydrogen atom is bonded to one of the nitrogen atoms of the pyrimidine ring rather than to the sulfur atom .
Comparison with Similar Compounds
Several structurally related compounds share similarities with 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol. For instance, 4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine contains the same 4-fluorophenyl and piperazine moieties but differs in the substituents on the pyrimidine ring. Instead of a thiol group at the 4-position, it has a trifluoromethyl group at the 6-position .
Another related compound is 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide, which shares the basic structural framework of a fluorophenyl-piperazine-pyrimidine system but contains additional substituents and has the fluorine atom at the 2-position of the phenyl ring rather than the 4-position.
The structural similarities and differences among these compounds can provide insights into structure-activity relationships if they are studied in the same biological systems.
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, the compound would typically be purified using standard techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would involve spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
The successful synthesis and characterization of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol was reported, as indicated by its inclusion in chemical databases such as PubChem, with a creation date of June 21, 2010 .
Chemical Reactivity and Stability
Predicted Reactivity
The chemical reactivity of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol is influenced by its functional groups and structural arrangement. Key aspects of its predicted reactivity include:
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The thiol group (-SH) can participate in oxidation reactions, potentially forming disulfides, sulfoxides, or sulfones depending on the oxidizing agent.
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The thiol group can also act as a nucleophile in substitution reactions, particularly with electrophilic carbon atoms.
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The piperazine ring contains basic nitrogen atoms that can interact with acids or serve as nucleophiles.
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The pyrimidine ring may undergo electrophilic or nucleophilic aromatic substitution reactions, depending on reaction conditions and reagents.
Stability Considerations
The stability of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol under various conditions is an important consideration for its storage, handling, and potential applications. Compounds containing thiol groups are generally sensitive to oxidation, particularly in the presence of air or other oxidizing agents. Therefore, the compound may need to be stored under inert atmosphere or with the addition of antioxidants to prevent oxidation of the thiol group to disulfide or other oxidized forms.
The compound's stability in aqueous solutions may also be influenced by pH, with potential hydrolysis of the thiol group or tautomerization between the thiol and thione forms under certain conditions.
Analytical Methods for Detection and Quantification
Spectroscopic Methods
Several spectroscopic methods can be used for the detection and characterization of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol:
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UV-Visible Spectroscopy: The compound likely absorbs in the UV region due to its aromatic rings and conjugated systems.
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Fluorescence Spectroscopy: The presence of aromatic rings may confer fluorescent properties to the compound.
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Infrared Spectroscopy: Can identify functional groups such as the thiol group, aromatic C-H stretching, and C-F bond.
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NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR can provide detailed information about the compound's structure.
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Mass Spectrometry: Can confirm the molecular weight and provide fragmentation patterns specific to the compound.
Chromatographic Methods
Chromatographic techniques that could be employed for the detection and quantification of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol include:
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High-Performance Liquid Chromatography (HPLC)
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Ultra-Performance Liquid Chromatography (UPLC)
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Gas Chromatography (GC), if the compound is sufficiently volatile or can be derivatized
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Thin-Layer Chromatography (TLC) for qualitative analysis and reaction monitoring
These analytical methods would be essential for quality control, purity assessment, and quantification in research or potential pharmaceutical applications.
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